Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate
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Overview
Description
Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a phenylethyl group attached to the thiazolidine ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2-phenylethylamine with methyl 2-bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, leading to the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenylethyl group.
Scientific Research Applications
Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The phenylethyl group can interact with aromatic residues in proteins, while the thiazolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simpler compound with similar structural features but lacking the thiazolidine ring.
Thiazolidine-4-carboxylic acid: Contains the thiazolidine ring but lacks the phenylethyl group.
Uniqueness
Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate is unique due to the combination of the phenylethyl group and the thiazolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-16-13(15)11-9-17-12(14-11)8-7-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWHUAPGRXLELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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